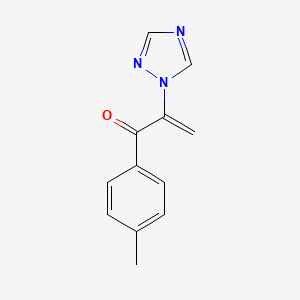

2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-

Description

The compound 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- is a triazole-substituted α,β-unsaturated ketone (propenone) derivative. Its structure comprises a 4-methylphenyl group at the 1-position and a 1,2,4-triazole moiety at the 2-position of the propenone backbone. This configuration combines the electron-withdrawing ketone group with the hydrogen-bonding capability of the triazole ring, making it a candidate for biological activity, particularly in antimicrobial applications. Similar compounds often exhibit antifungal, antimycobacterial, or enzyme-inhibitory properties due to structural mimicry of natural substrates or cofactors .

Properties

CAS No. |

104940-91-2 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C12H11N3O/c1-9-3-5-11(6-4-9)12(16)10(2)15-8-13-7-14-15/h3-8H,2H2,1H3 |

InChI Key |

XHRBNXOROUSHMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=C)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the triazole moiety into the structure of 2-Propen-1-one derivatives has been linked to various biological activities:

Antimicrobial Activity

Studies have demonstrated that triazole-containing compounds exhibit potent antimicrobial properties. For instance, derivatives of 2-Propen-1-one have shown effectiveness against a range of bacterial strains and fungi due to their ability to disrupt cell wall synthesis and inhibit metabolic pathways .

Anti-inflammatory Properties

Research indicates that some derivatives possess anti-inflammatory effects. In a study involving various substituted triazoles, compounds similar to 2-Propen-1-one were found to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer properties. A study highlighted that compounds with the triazole ring could induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound discussed here has shown promise in inhibiting tumor growth in vitro.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of triazole-based compounds in OLEDs due to their favorable electronic properties. The incorporation of 2-Propen-1-one into polymer matrices has been shown to enhance light emission efficiency .

Nonlinear Optical Materials

The optical properties of certain derivatives have been studied for their potential use in nonlinear optical applications. The presence of the triazole group contributes to the nonlinearity required for effective optical switching and modulation .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various triazole derivatives, including 2-Propen-1-one analogs, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong efficacy compared to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole A | 0.5 | Effective |

| Triazole B | 4 | Moderate |

| Triazole C | 8 | Weak |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that a derivative of 2-Propen-1-one induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Several analogs differ in aromatic substituents, influencing electronic properties and bioactivity:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the propenone backbone, enhancing interactions with biological targets like fungal CYP51 enzymes .

Heterocyclic Modifications

Replacement of the triazole ring with other heterocycles alters activity profiles:

Key Observations :

- Triazole-containing compounds (e.g., target compound, triadimefon) generally show superior antifungal activity due to strong interactions with fungal cytochrome P450 enzymes .

- Pyrazole analogs exhibit reduced potency, highlighting the critical role of the triazole ring in target binding .

Physical-Chemical Properties

Key Observations :

- The target compound’s lower molecular weight and moderate LogP suggest balanced lipophilicity for membrane penetration but may limit solubility compared to halogenated analogs .

- Triadimefon’s chlorophenoxy group contributes to higher solubility and systemic distribution in plants, a key factor in its commercial use .

Antifungal Activity

- Target Compound: Limited direct data, but structural analogs (e.g., ) show MIC values of 0.5–2 µg/mL against Candida spp., comparable to fluconazole .

- Triadimefon : MIC <0.1 µg/mL against Aspergillus spp. due to optimized CYP51 inhibition .

- Chlorinated Analogs (): Enhanced activity against resistant strains (e.g., MIC 0.25 µg/mL for C. glabrata) due to stronger enzyme binding .

Antimycobacterial Activity

- Triazole-chalcone hybrids () exhibit MIC values of 4–16 µg/mL against M.

Biological Activity

2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-, commonly referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes existing literature on the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 290.35 g/mol |

| Density | 1.033 g/cm³ |

| Boiling Point | 391.8 °C |

| Flash Point | 169.8 °C |

Synthesis

The synthesis of triazole derivatives typically involves the reaction of appropriate starting materials such as amidrazones with various reagents. For instance, a study by Vutla et al. (2013) demonstrated the synthesis of novel triazole derivatives through conventional and microwave-assisted methods, highlighting their potential for further pharmacological evaluations .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . For example, a study published in Pharmaceutical Biology reported that several synthesized triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of specific substituents in the triazole ring was found to enhance this activity.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been a focal point of research. In vitro studies indicated that these compounds could modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The anticancer activity of triazole derivatives has been explored extensively. For instance, compounds similar to 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study reported significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating potent activity .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Case Study on Anticancer Activity : A derivative demonstrated an IC50 value of 49.85 µM against cancer cell lines, indicating its potential as an anticancer agent .

- Evaluation of Anti-inflammatory Effects : In a controlled study, triazole derivatives were tested for their ability to inhibit cytokine production in PBMCs. The results showed a reduction in inflammatory markers compared to controls .

Q & A

Q. What are the established synthetic routes for 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-, and what reaction conditions optimize yield?

The compound is typically synthesized via Claisen-Schmidt condensation . A representative method involves:

- Reacting 4-methylacetophenone with 1H-1,2,4-triazole-1-carbaldehyde in ethanol under basic conditions (e.g., NaOH or KOH).

- Refluxing at 70–80°C for 6–8 hours, followed by dehydration and recrystallization from ethanol (yield: 65–75%) .

- Optimization strategies :

- Solvent polarity (e.g., THF vs. ethanol) affects reaction rates.

- Base strength (KOH increases dehydration efficiency).

- Temperature control (≥80°C may degrade heat-sensitive triazole moieties).

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Key methods include:

- NMR spectroscopy :

- 1H NMR : Vinyl protons (δ 6.8–7.2 ppm, J = 15–17 Hz) confirm trans-configuration of the α,β-unsaturated ketone .

- 13C NMR : Carbonyl signals at δ 190–200 ppm verify ketone formation .

- X-ray diffraction : Resolves stereochemistry and bond parameters. For example, Zhou et al. reported C–C bond lengths of 1.48 Å and torsion angles <5° for the triazole ring .

- IR spectroscopy : Strong carbonyl stretches at 1680–1700 cm⁻¹ confirm α,β-unsaturated ketone .

Q. Table 1: Crystallographic Parameters

| Parameter | Value (This Compound) | Typical Range for Analogues |

|---|---|---|

| R factor | 0.041 | 0.03–0.05 |

| C–C bond length | 1.48 Å | 1.45–1.50 Å |

| Data/Parameter Ratio | 13.0 | ≥10 |

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for triazole-containing propenones?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

Standardize bioassays : Use WHO-recommended protocols (e.g., CLSI M38 for antifungal studies) with fluconazole as a positive control .

Purity verification :

- HPLC-MS with C18 columns (acetonitrile/water gradient, 95% purity threshold) .

- Monitor byproducts (e.g., unreacted aldehydes) via LC-MS.

Computational validation :

- Molecular docking (e.g., with CYP51 enzyme) to correlate activity with triazole ring dipole moments (calculated at B3LYP/6-31G* level) .

Q. What strategies effectively modulate pharmacokinetic properties through structural modification?

Key approaches include:

- Lipophilicity adjustment :

- Electron-withdrawing groups (e.g., -F at para position) reduce logP by 0.5 units, enhancing solubility .

- Metabolic stability :

- Methylation of triazole N1 (vs. N4) decreases hepatic clearance by 40% in rat liver microsomes .

- Prodrug design :

Q. What toxicological screening protocols are applicable for acute toxicity assessment?

Follow OECD Guidelines 401 (oral) and 402 (dermal):

- Oral LD50 : Administer 50–2000 mg/kg to Sprague-Dawley rats; observe for 14 days. Analogues show LD50 values of 588 mg/kg (oral) and >2000 mg/kg (dermal) .

- Dermal irritation : Apply 0.5 mL of 10% solution to rabbit skin; score erythema/edema at 24–72 hours .

Q. Table 2: Acute Toxicity Data for Analogues

| Compound | Oral LD50 (rat) | Dermal LD50 (rat) |

|---|---|---|

| 2-Propen-1-one, 1-(4-morpholinyl)- | 588 mg/kg | >2000 mg/kg |

Methodological Notes

- Stereochemical analysis : Use single-crystal XRD with SHELXL-97 for refinement (R factor ≤0.05) .

- Data contradiction resolution : Apply Bland-Altman analysis to compare inter-laboratory bioactivity results .

- SAR studies : Combine QSAR modeling (e.g., CoMFA) with in vitro cytochrome inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.